B1579988 L-THREONINE (D5)

L-THREONINE (D5)

Cat. No.: B1579988
M. Wt: 124.2
Attention: For research use only. Not for human or veterinary use.
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Description

L-Threonine (D5) is a stable, isotopically labeled form of the essential amino acid L-Threonine, where five hydrogen atoms are replaced with deuterium (²H). This compound is designed exclusively for use as an internal standard in quantitative mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS), enabling highly accurate measurement of endogenous L-Threonine levels in complex biological samples such as plasma, urine, and tissue extracts . By mitigating ion suppression and correcting for extraction efficiency variations, it ensures superior data quality in metabolomic and pharmacokinetic studies. L-Threonine is an essential amino acid crucial for protein biosynthesis, forming key constituents like collagen, elastin, and tooth enamel . It acts as a precursor to the amino acids glycine and serine and plays a metabolic role as a lipotropic agent in controlling fat build-up in the liver . Recent research in model organisms highlights its potential role in dietary restriction-mediated healthspan extension, with studies suggesting it may help attenuate age-associated ferroptosis, a form of iron-dependent cell death . Furthermore, its phosphorylated form is a critical post-translational modification in signal transduction pathways . This product, L-Threonine (D5), is strictly for research applications in fields such as metabolic disorder research, aging studies, and nutritional science. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Weight

124.2

Purity

98%

Origin of Product

United States

Scientific Research Applications

NMR Spectroscopy

L-Threonine (D5) is primarily used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics. The dual labeling with nitrogen-15 and deuterium enhances the resolution of NMR signals, allowing for detailed observations of protein interactions and metabolic pathways. This application is crucial for understanding the biochemical roles of threonine within cellular processes .

Metabolic Tracing

In metabolic studies, L-Threonine (D5) serves as a tracer to investigate metabolic pathways involving amino acids. Its incorporation into proteins allows researchers to track threonine's role in protein synthesis and its conversion into other metabolites, such as glycine and serine . Studies have shown that L-Threonine uptake in microorganisms like Escherichia coli is facilitated by specific transporters, highlighting its importance in microbial metabolism .

Microbial Production

L-Threonine is produced commercially using genetically engineered strains of E. coli or Corynebacterium glutamicum. These strains are optimized to maximize threonine yield while minimizing the production of competing amino acids like lysine and methionine. For instance, one strain reportedly produced 82 g/L of L-threonine in just 48 hours through fermentation processes .

Strain Threonine Yield (g/L) Time (hours) Carbon Yield (%)
Genetically Engineered E. coli824839
C. glutamicumVariableVariableVariable

Animal Nutrition

L-Threonine plays a critical role in animal nutrition, particularly in poultry and livestock diets. It is essential for protein synthesis and helps improve growth rates and feed efficiency. Supplementing animal feeds with L-Threonine can mitigate the adverse effects of excess tryptophan or methionine, enhancing overall health and productivity .

Study on E. coli Transport Mechanisms

A significant study identified the yifK gene product as a novel amino acid carrier specific to L-threonine in E. coli K-12. The study demonstrated how this transporter utilizes proton motive force for substrate uptake, providing insights into threonine transport mechanisms within bacterial cells .

Threonine's Role in Lysine Production

Research on mutant strains of Brevibacterium flavum showed that threonine sensitivity affects lysine production capabilities. The study indicated that certain mutants could produce high levels of lysine when threonine concentrations were manipulated, suggesting a complex interplay between these amino acids in microbial metabolism .

Comparison with Similar Compounds

Research and Industrial Implications

  • Biocatalysis : Mutant LTAs (e.g., H85F, R313F) improve yields of L-β-phenylserine (60% conversion) under kinetic control, a strategy applicable to D5-L-threonine synthesis .
  • Metabolic Engineering : Strains like E. coli TWF044 produce 103.89 g/L L-threonine; isotopic variants require optimizing deuterated carbon sources .
  • Disease Biomarkers : Elevated L-threonine levels signal viral hemorrhagic fevers (e.g., Lassa fever), though D5’s role here is unexplored .

Preparation Methods

Strain Engineering and Genetic Modifications

  • Overexpression of dps Gene in E. coli :
    A patented process involves the overexpression of the dps gene, which encodes a global regulator protein in E. coli. This genetic modification enhances the strain's ability to produce L-threonine by improving stress resistance and metabolic flux towards amino acid biosynthesis.

  • Mutagenesis and Selection :
    Mutagenesis techniques generate strains resistant to antimetabolites such as α-amino-β-hydroxyvaleric acid (AHV), which selectively favors L-threonine production. Auxotrophic mutants for regulatory metabolites are also selected to increase yield.

  • Gene Amplification of Biosynthetic Pathways :
    Recombinant DNA technology is employed to amplify key biosynthesis genes for L-threonine, enhancing the metabolic pathways that lead to its production.

Fermentation Conditions

  • Culture Media Composition :
    Typical media for fermentation include sources of nitrogen ((NH4)2SO4), phosphate (KH2PO4), magnesium sulfate (MgSO4·7H2O), calcium carbonate (CaCO3), and glucose as the carbon source. Antibiotics such as ampicillin are included to maintain plasmid stability in genetically modified strains.

  • Fermentation Parameters :
    Batch cultures are incubated at 37°C with shaking (180 rpm) to ensure aeration and optimal growth. Production phases last up to 48 hours, with monitoring of L-threonine concentration in the medium.

Carbon Flux Optimization and Metabolic Engineering

  • Deletion of Regulatory Genes :
    Studies have shown that deleting genes such as crr and ptsG in E. coli strains improves L-threonine production by redirecting carbon flow and reducing osmotic stress.

  • Enhancement of NAD(P)H Regeneration :
    Upregulation of genes related to NAD(P)H regeneration supports the reductive biosynthesis of L-threonine, boosting yields.

  • Thermal Switch Systems and Carbon Substrate Balancing :
    Advanced genetic circuits control the balance between pyruvate and oxaloacetate pools, optimizing precursor availability for L-threonine biosynthesis, achieving yields exceeding theoretical maxima.

Incorporation of Deuterium for L-Threonine (D5) Production

The specific preparation of L-threonine (D5) involves incorporation of deuterium atoms into the molecule, replacing hydrogen atoms. This isotopic labeling is crucial for pharmacokinetic and metabolic tracing studies.

Isotopic Labeling Strategies

  • Fermentation with Deuterated Precursors :
    Microbial fermentation can be adapted to incorporate deuterium by using deuterated water (D2O) or deuterated carbon sources during the culture process. The metabolic machinery incorporates deuterium into the amino acid during biosynthesis.

  • Chemical Synthesis and Exchange Reactions :
    Alternatively, L-threonine can be chemically synthesized or subjected to hydrogen-deuterium exchange reactions under controlled conditions to yield L-threonine (D5).

Molecular Characteristics

  • L-Threonine (D5) has the molecular formula C4H4D5NO3, indicating five deuterium atoms incorporated into the molecule, increasing its molecular weight to approximately 124.15 g/mol.

Isolation and Purification of L-Threonine (D5)

After fermentation or chemical synthesis, L-threonine (D5) is isolated and purified to achieve high purity suitable for research and industrial applications.

  • Separation Techniques :
    Ion exchange chromatography is commonly used to separate L-threonine from fermentation broth components and biomass.

  • Concentration Methods :
    Concentration of L-threonine in the medium or cells is achieved through filtration, centrifugation, and crystallization steps.

Summary Table of Preparation Methods

Preparation Aspect Description Key References
Microbial Strains E. coli and Serratia marcescens engineered for overexpression of dps gene and others
Genetic Engineering Mutagenesis, gene amplification, deletion of regulatory genes (crr, ptsG)
Fermentation Conditions Batch culture at 37°C, media with glucose, ammonium sulfate, phosphate, MgSO4, CaCO3, ampicillin
Metabolic Engineering NAD(P)H regeneration, carbon flux balancing, thermal switch systems
Deuterium Incorporation Use of deuterated water or carbon sources in fermentation; chemical synthesis methods
Purification Ion exchange chromatography, filtration, crystallization
Molecular Formula of L-Threonine (D5) C4H4D5NO3

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for confirming the isotopic purity of L-Threonine (D5, 15N) in biochemical studies?

  • Methodological Answer : Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). NMR identifies deuterium incorporation by analyzing peak splitting patterns, while HRMS quantifies isotopic enrichment ratios. Researchers must calibrate instruments with unlabeled L-Threonine as a reference to minimize baseline noise .

Q. How does isotopic labeling with L-Threonine (D5, 15N) enhance the study of protein synthesis dynamics?

  • Methodological Answer : The compound serves as a metabolic tracer in pulse-chase experiments. By introducing labeled L-Threonine into cell cultures, researchers track its incorporation into nascent proteins via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method quantifies turnover rates and identifies post-translational modifications dependent on threonine residues .

Q. What are the critical parameters for synthesizing L-Threonine (D5, 15N) in laboratory settings?

  • Methodological Answer : Synthesis requires strict control of pH (6.8–7.2), temperature (25–30°C), and substrate concentrations to optimize enzyme activity in microbial fermentation. Deuterium is introduced via deuterated glucose precursors, while 15N is incorporated via ammonium chloride enriched media. Post-synthesis, ion-exchange chromatography isolates the labeled product .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic flux data when using L-Threonine (D5, 15N) in cancer cell models?

  • Methodological Answer : Discrepancies often arise from cell-line-specific variations in threonine dehydrogenase (TDH) activity. To address this, combine isotopic tracing with CRISPR-Cas9 knockdowns of TDH. Data normalization using internal standards (e.g., 13C-glucose) and computational flux balance analysis (FBA) can reconcile conflicting results .

Q. What experimental designs minimize isotopic dilution effects in longitudinal studies using L-Threonine (D5, 15N)?

  • Methodological Answer : Use a dual-labeling approach (e.g., 13C6-glucose + D5-Threonine) to distinguish exogenous vs. endogenous threonine pools. Kinetic modeling, such as the Steele equation, accounts for isotopic dilution. Ensure cell cultures are maintained in isotope-free media for ≥48 hours pre-experiment to establish baseline metabolic states .

Q. How do researchers validate the role of L-Threonine (D5, 15N) in one-carbon metabolism under hypoxic conditions?

  • Methodological Answer : Employ hypoxia chambers (1% O2) and isotopomer analysis to track threonine’s contribution to glycine and serine via serine hydroxymethyltransferase (SHMT). Compare 15N-labeled tetrahydrofolate (THF) levels in wild-type vs. SHMT-knockout models using LC-MS/MS. Normalize data to ATP levels to control for hypoxia-induced metabolic stress .

Data Interpretation & Framework Integration

Q. How can the PICOT framework structure a study on L-Threonine (D5, 15N)’s effects on gut microbiota metabolism?

  • Population : Murine models with dysbiosis.
  • Intervention : Dietary supplementation with 50 mg/kg L-Threonine (D5, 15N).
  • Comparison : Control group receiving unlabeled threonine.
  • Outcome : Quantification of 15N-enriched bacterial proteins via metaproteomics.
  • Time : 14-day intervention.
  • Methodological Rationale : This design isolates isotopic effects from nutritional ones and aligns with ethical guidelines for animal studies .

Q. What statistical models address variability in NMR data from L-Threonine (D5, 15N) metabolic studies?

  • Methodological Answer : Apply mixed-effects models to account for batch variations in NMR peak intensities. Use principal component analysis (PCA) to cluster samples by isotopic enrichment patterns. Bootstrap resampling (1,000 iterations) validates confidence intervals for low-abundance metabolites .

Synthesis & Contamination Mitigation

Q. What protocols prevent cross-contamination during large-scale synthesis of L-Threonine (D5, 15N)?

  • Methodological Answer : Implement Good Laboratory Practice (GLP) protocols:

  • Use dedicated glassware for deuterated compounds.
  • Conduct in-process quality checks via Fourier-transform infrared (FTIR) spectroscopy to detect residual solvents.
  • Store synthesized batches under argon to prevent proton-deuterium exchange .

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